n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
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Overview
Description
The compound “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” is a synthetic organic molecule that features a thiophene ring substituted with a methyl group, a pyrazole ring, and an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves multi-step organic reactions. One possible route could involve:
Formation of the 3-Methylthiophene-2-carbaldehyde: This can be achieved by methylation of thiophene followed by formylation.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The aldehyde group of 3-Methylthiophene-2-carbaldehyde can be reacted with the pyrazole derivative in the presence of a reducing agent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyrazole ring or the ethanamine chain.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- n-((3-Methylthiophen-2-yl)methyl)-2-(1h-imidazol-1-yl)ethan-1-amine
- n-((3-Methylthiophen-2-yl)methyl)-2-(1h-triazol-1-yl)ethan-1-amine
Uniqueness
The unique combination of the thiophene, pyrazole, and ethanamine moieties in “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C11H15N3S/c1-10-3-8-15-11(10)9-12-5-7-14-6-2-4-13-14/h2-4,6,8,12H,5,7,9H2,1H3 |
InChI Key |
UYKXHSIRTGSBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
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